4-Mercapto-3-methoxybenzonitrile
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Overview
Description
4-Mercapto-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2S. It is characterized by the presence of a methoxy group (-OCH3) and a cyano group (-CN) attached to a benzene ring, along with a thiol group (-SH) at the 4-position. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzonitrile as the starting material.
Thiolation Reaction:
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to achieve higher yields and efficiency.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a strong base.
Major Products Formed:
Disulfides: Oxidation of the thiol group forms disulfides.
Amines: Reduction of the cyano group yields primary amines.
Substituted Derivatives: Substitution reactions produce various functionalized benzene derivatives.
Scientific Research Applications
4-Mercapto-3-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Mercapto-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group may interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the thiol group.
3-Methoxybenzonitrile: Methoxy group is at the 3-position instead of the 4-position.
4-Mercaptobenzoic Acid: Similar structure but with a carboxylic acid group instead of the cyano group.
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Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-methoxy-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,11H,1H3 |
InChI Key |
XXJZDWRTSANLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)S |
Origin of Product |
United States |
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